4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate
Description
The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate is a cyclopenta[c]chromene derivative featuring a fused bicyclic core (cyclopentane fused with chromene) and a substituted phenoxyacetate ester at the 7-position. The phenoxy group is substituted with an isopropyl moiety at the para position, contributing to its steric and electronic properties.
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C23H22O5/c1-14(2)15-6-8-16(9-7-15)26-13-22(24)27-17-10-11-19-18-4-3-5-20(18)23(25)28-21(19)12-17/h6-12,14H,3-5,13H2,1-2H3 |
InChI Key |
BLZFXNRNMBGBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate typically involves multiple steps:
Pechmann Condensation: The initial step involves the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin derivative.
Saponification and Acidolysis: The ethyl ester undergoes saponification with sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s chromen core is known for its biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects.
Materials Science: It can be used in the development of new materials with specific optical or electronic properties.
Biological Studies: The compound can serve as a probe or tool in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammation, oxidative stress, or neural signaling.
Pathways: It can modulate pathways related to inflammation, cell survival, and neural function, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
Modifications to the phenoxy moiety significantly influence molecular weight, lipophilicity, and reactivity:
*Estimated based on structural similarity to analogs.
Ester Group Modifications
The ester moiety impacts hydrolysis stability and bioavailability:
Bioactivity Trends
- Herbicidal Activity: Phenoxyacetate derivatives with electron-withdrawing groups (e.g., Cl in ) exhibit enhanced herbicidal effects against monocotyledonous plants, as seen in structurally related pyrimidinyloxy phenoxy acetates .
Biological Activity
The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [4-(propan-2-yl)phenoxy]acetate is a member of the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes a chromene core substituted with an acetate group and a phenoxy moiety, which may influence its biological interactions.
Biological Activity Overview
Chromene derivatives have been extensively studied for their pharmacological properties. The biological activities associated with chromenes include:
- Anti-inflammatory : Chromenes exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Antioxidant : Many chromene derivatives demonstrate significant antioxidant activity by scavenging free radicals.
- Anticancer : Some studies indicate that chromenes can induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms underlying the biological activities of this compound are thought to involve:
- Enzyme Inhibition : The compound may interact with various enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : Potential binding to specific receptors could modulate signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Reduction : By enhancing the body's antioxidant defenses, this compound can mitigate oxidative stress-related damage.
In Vitro Studies
Several studies have investigated the in vitro effects of related chromene compounds:
These studies suggest that structural modifications in the chromene framework can significantly influence biological efficacy.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a related chromene derivative significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential for therapeutic use in inflammatory diseases.
- Anticancer Potential : In another case, a derivative exhibited cytotoxic effects against various cancer cell lines (e.g., HepG2 and MCF7) at concentrations as low as 10 µM. The mechanism involved apoptosis induction via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
